molecular formula C11H10BrNO2 B13978695 6-Bromo-7-methoxy-2-methyl-1(2h)-isoquinolinone

6-Bromo-7-methoxy-2-methyl-1(2h)-isoquinolinone

Cat. No.: B13978695
M. Wt: 268.11 g/mol
InChI Key: KHAMDSVINKIPDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-7-methoxy-2-methyl-1(2h)-isoquinolinone is a chemical compound that belongs to the isoquinolinone family Isoquinolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-methoxy-2-methyl-1(2h)-isoquinolinone typically involves the bromination of 7-methoxy-2-methyl-1(2h)-isoquinolinone. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-methoxy-2-methyl-1(2h)-isoquinolinone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 7-methoxy-2-methyl-1(2h)-isoquinolinone.

    Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of this compound-3-carboxylic acid.

    Reduction: Formation of 7-methoxy-2-methyl-1(2h)-isoquinolinone.

    Substitution: Formation of 6-Amino-7-methoxy-2-methyl-1(2h)-isoquinolinone.

Scientific Research Applications

6-Bromo-7-methoxy-2-methyl-1(2h)-isoquinolinone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 6-Bromo-7-methoxy-2-methyl-1(2h)-isoquinolinone involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or ion channels, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-7-methoxy-1(2h)-isoquinolinone
  • 7-Methoxy-2-methyl-1(2h)-isoquinolinone
  • 6-Bromo-2-methyl-1(2h)-isoquinolinone

Uniqueness

6-Bromo-7-methoxy-2-methyl-1(2h)-isoquinolinone is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

6-bromo-7-methoxy-2-methylisoquinolin-1-one

InChI

InChI=1S/C11H10BrNO2/c1-13-4-3-7-5-9(12)10(15-2)6-8(7)11(13)14/h3-6H,1-2H3

InChI Key

KHAMDSVINKIPDZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=CC(=C(C=C2C1=O)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.